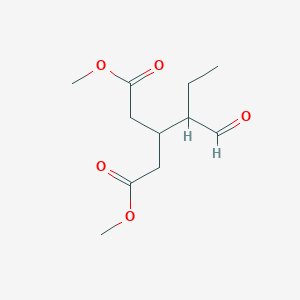
Pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester is an organic compound that belongs to the class of medium-chain fatty acids. This compound is characterized by its aliphatic tail containing between 4 and 12 carbon atoms.
Méthodes De Préparation
The synthesis of pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester involves several steps. One common method includes the reaction between 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid and an appropriate primary amine in anhydrous acetic acid. The resulting substrate then reacts with 2-chloro-1-methylpyridinium iodide to form the respective ester . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been evaluated for its potential as a farnesyltransferase inhibitor, which could have implications in cancer treatment . Additionally, its unique structure makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Mécanisme D'action
The mechanism of action of pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. As a farnesyltransferase inhibitor, it binds to the enzyme farnesyltransferase, preventing the farnesylation of target proteins. This inhibition disrupts the function of these proteins, which can lead to the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester can be compared with other similar compounds, such as malonic acid esters and acetoacetic acid esters. While all these compounds share a common ester functional group, this compound is unique due to its specific structure and potential as a farnesyltransferase inhibitor . Other similar compounds include dimethyl malonate and ethyl acetoacetate, which are commonly used in organic synthesis for different purposes .
Propriétés
Numéro CAS |
850704-74-4 |
|---|---|
Formule moléculaire |
C11H18O5 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
dimethyl 3-(1-oxobutan-2-yl)pentanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-8(7-12)9(5-10(13)15-2)6-11(14)16-3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
XEJPSBVEPDYXCV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=O)C(CC(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)
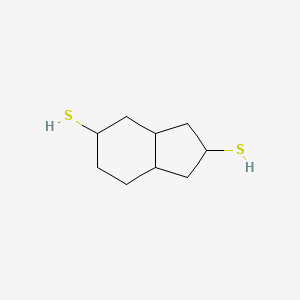
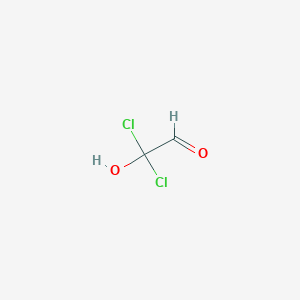
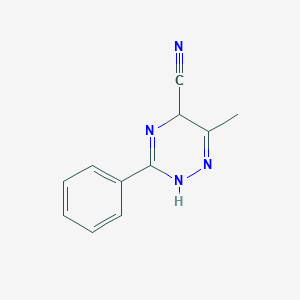
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
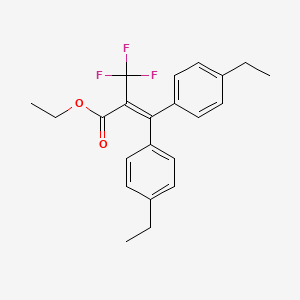
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
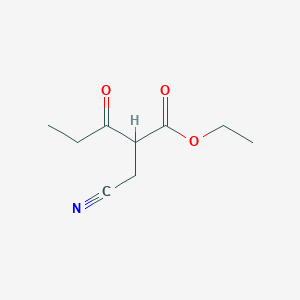
![4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one](/img/structure/B14197732.png)
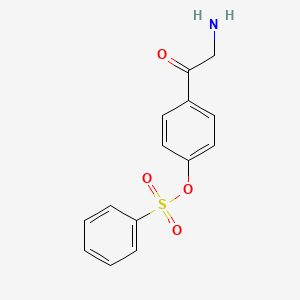
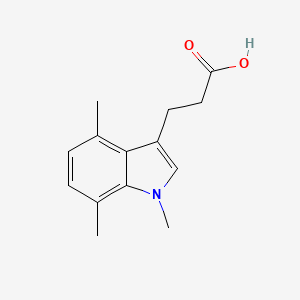
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)
